N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S/c23-26(24,17-1-2-18-15(11-17)5-10-25-18)21-8-9-22-13-16(12-20-22)14-3-6-19-7-4-14/h1-4,6-7,11-13,21H,5,8-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDOKNJXWMWDOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)NCCN3C=C(C=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
The compound has the molecular formula and a molecular weight of approximately 372.46 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities. The synthesis typically involves multi-step organic reactions that may include the formation of intermediates such as 4-(pyridin-4-yl)-1H-pyrazole and benzofuran derivatives.
Anticancer Properties
Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but is hypothesized based on related compounds.
Cardiovascular Effects
Research on related benzene sulfonamides has demonstrated their effects on cardiovascular systems, particularly in modulating perfusion pressure and coronary resistance. For example, studies using isolated rat heart models have shown that certain sulfonamide derivatives can decrease perfusion pressure significantly compared to controls . This suggests potential applications in treating conditions like hypertension or heart failure.
The biological activity of this compound may involve interactions with various biomolecules:
- Enzyme Inhibition : Similar compounds have been reported to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Modulation : The interaction with receptors such as endothelin receptors has been suggested, which could lead to vasodilation and reduced blood pressure.
Case Studies and Research Findings
Table 1 summarizes findings from recent studies on the biological activity of related sulfonamide compounds:
Q & A
Q. Methodology :
Variation of substituents : Modify the pyridinyl group (e.g., fluorination at C2/C6) or the benzofuran sulfonamide moiety (e.g., methyl/trifluoromethyl substitutions) .
Biological assays : Test analogs against target proteins (e.g., kinases, GPCRs) using fluorescence polarization or SPR binding assays.
Data correlation : Use computational tools (e.g., molecular docking with AutoDock Vina) to link structural features (e.g., H-bond donors in sulfonamide) to activity .
Example : highlights how pyrazole substituents influence binding affinity to enzymatic targets.
Advanced: What strategies resolve contradictions in reported biological activity data for this compound?
Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions include:
Standardized protocols : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) with controlled conditions (e.g., serum-free media).
Impurity profiling : Use high-resolution LC-MS to detect trace byproducts (>99.5% purity required) .
Mechanistic studies : Perform knock-out/knock-in experiments to confirm target specificity (e.g., CRISPR-Cas9 editing).
Case study : notes how minor structural changes in marine alkaloids drastically alter activity, emphasizing the need for precise structural characterization.
Advanced: How can computational modeling guide the optimization of pharmacokinetic properties (e.g., solubility, metabolic stability)?
Q. Approach :
Solubility prediction : Use COSMO-RS or Abraham descriptors to assess logP and aqueous solubility. Introduce polar groups (e.g., -OH, -SO₂NH₂) to improve solubility .
Metabolic stability : Apply CYP450 inhibition models (e.g., SwissADME) to identify labile sites. For example, fluorination of the pyridine ring (as in ) reduces oxidative metabolism.
Permeability : Predict Caco-2 cell permeability via Molinspiration or PAMPA assays.
Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Thermal stability : TGA/DSC to assess decomposition temperatures (>200°C preferred).
Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products.
Photostability : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC .
Advanced: How can researchers validate target engagement in vivo for this compound?
Isotope labeling : Synthesize a ¹⁴C- or ³H-labeled analog for biodistribution studies.
Imaging techniques : Use PET/CT with ¹⁸F-labeled derivatives (e.g., fluorophenyl analogs in ).
Biomarker analysis : Measure downstream metabolites or protein phosphorylation levels in target tissues via ELISA or Western blot.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
